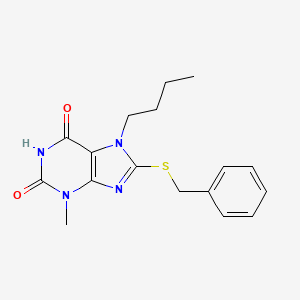

![molecular formula C15H18N2O2S B2603160 tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate CAS No. 478046-08-1](/img/structure/B2603160.png)

tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate” is a chemical compound. It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Specific molecular structure details for “tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate” are not available in the data I have.Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Specific chemical reactions involving “tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate” are not available in the data I have.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of “tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate” are not available in the data I have.Scientific Research Applications

Environmental Impact and Degradation

Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate, are extensively utilized in various industrial products to prevent oxidative damage and extend shelf life. However, they have been detected in numerous environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, raising concerns about their environmental fate and human exposure. Studies suggest that some SPAs might exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenicity. There is a call for future research to focus on the environmental behaviors of novel SPAs, their co-exposure effects, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Catalysis and Organic Synthesis

Research on tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate and similar compounds has led to advancements in catalysis and organic synthesis. For example, metal cation-exchanged clays have been employed as catalysts for various organic synthesis processes, demonstrating the versatility of these compounds in facilitating chemical transformations. These catalysts offer environmental benefits by potentially reducing the need for harsh chemicals and promoting greener synthesis pathways (Tateiwa & Uemura, 1997).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), have been extensively studied. These studies indicate that microorganisms capable of degrading these compounds are present in soil and groundwater, highlighting the potential for bioremediation strategies to mitigate environmental contamination. Understanding the biodegradation pathways of these compounds is crucial for developing effective environmental management and remediation techniques (Thornton et al., 2020).

Pollution Control and Treatment Technologies

The development of technologies for the purification of fuel additives, such as methyl tert-butyl ether (MTBE), has been a significant area of research. Pervaporation, a membrane process, has been identified as an efficient method for separating organic mixtures, demonstrating the potential of using advanced materials and techniques for pollution control and environmental protection (Pulyalina et al., 2020).

Antioxidant Capacity and Health Implications

Studies on the antioxidant capacity of compounds, including tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate, have provided insights into their potential health implications. These compounds can exhibit potent antioxidant properties, which may have implications for human health, including the prevention of oxidative stress-related diseases. Further research is needed to fully understand their health effects and potential therapeutic applications (Ilyasov et al., 2020).

properties

IUPAC Name |

tert-butyl 2-(1-phenylimidazol-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-15(2,3)19-13(18)11-20-14-16-9-10-17(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHZTMRPUXTTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CSC1=NC=CN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2603079.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)

![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)

![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)

![3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2603097.png)